Cas no 881-83-4 (1-(4-bromophenyl)-3-(dimethylamino)propan-1-one)

1-(4-ブロモフェニル)-3-(ジメチルアミノ)プロパン-1-オンは、有機合成において有用な中間体として知られるブロモ置換芳香族ケトン化合物です。分子内にブロモフェニル基とジメチルアミノプロピル基を有する特徴的な構造を持ち、医薬品や機能性材料の合成前駆体としての応用が期待されます。特に、求電子芳香族置換反応や求核付加反応における反応性の高さが利点であり、位置選択的な官能基導入が可能です。また、ジメチルアミノ基が配位子として働くため、金属触媒反応における配位子修飾にも利用可能です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として活用されています。

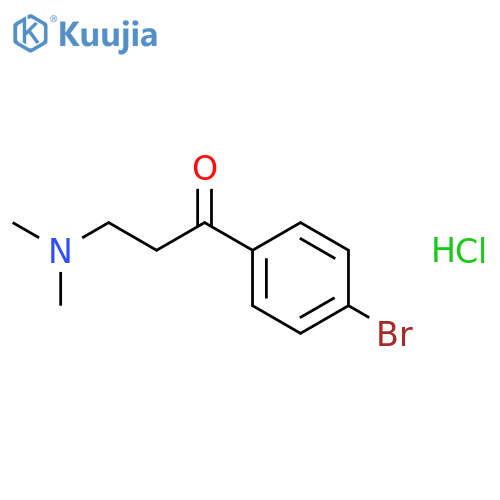

881-83-4 structure

商品名:1-(4-bromophenyl)-3-(dimethylamino)propan-1-one

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one

- 1329796-42-0

- 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1)

- 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride

- 3-(Dimethyl-d6-amino)-4'-bromopropiophenone

- DTXSID40236821

- C16580

- TL57Q36LS2

- 881-83-4

- Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride

- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one HCl

- NSC403721

- Dimethyl(3-oxo-3-(4-bromophenyl))propylammonium chloride

- Cambridge id 5102124

- NSC 403721

- 4'-Bromo-3-(dimethylamino)propiophenone hydrochloride

- SB82079

- Dimethyl(3-oxo-3-(4-bromophenyl))propylammonium chloride N-[3-(4-Bromophenyl)-3-oxopropyl]-N,N-dimethylammonium chloride

- 1-(4-Bromophenyl)-3-dimethylamino)propan-1-one hydrochloride

- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride

- 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride

- CS-0162866

- SCHEMBL10430606

- 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one;hydrochloride

- NSC-403721

- Aldi-6 hydrochloride

- GLXC-10202

- 3-(DIMETHYLAMINO)-4'-BROMOPROPIOPHENONE HYDROCHLORIDE

-

- インチ: InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H

- InChIKey: YFGCMCARGFWPJN-UHFFFAOYSA-N

- ほほえんだ: CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl

計算された属性

- せいみつぶんしりょう: 291.00255g/mol

- どういたいしつりょう: 291.00255g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48215-1g |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

881-83-4 | 97% | 1g |

¥647.0 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG704-200mg |

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one |

881-83-4 | 97% | 200mg |

445.0CNY | 2021-07-15 | |

| Aaron | AR01KKLW-100mg |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |

881-83-4 | 97% | 100mg |

$13.00 | 2025-02-11 | |

| 1PlusChem | 1P01KKDK-1g |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |

881-83-4 | 97% | 1g |

$68.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233506-1g |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

881-83-4 | 97% | 1g |

¥785.00 | 2024-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG704-50mg |

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one |

881-83-4 | 97% | 50mg |

185.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48215-100mg |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

881-83-4 | 97% | 100mg |

¥143.0 | 2024-07-16 | |

| 1PlusChem | 1P01KKDK-250mg |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |

881-83-4 | 97% | 250mg |

$27.00 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48215-250mg |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

881-83-4 | 97% | 250mg |

¥241.0 | 2024-07-16 | |

| 1PlusChem | 1P01KKDK-100mg |

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |

881-83-4 | 97% | 100mg |

$16.00 | 2024-04-20 |

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

881-83-4 (1-(4-bromophenyl)-3-(dimethylamino)propan-1-one) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量